molecular formula C25H25N3O B3725654 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol

4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol

Cat. No. B3725654
M. Wt: 383.5 g/mol
InChI Key: LPEYTAJPKBARRB-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol, also known as FPEI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is not fully understood, but it is believed to involve the interaction between 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol and the cell membrane. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can enter cells through endocytosis and disrupt the membrane integrity, leading to the release of its cargo. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can also induce cellular responses, such as inflammation and apoptosis, depending on the concentration and exposure time.
Biochemical and Physiological Effects:
4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol has been shown to have both positive and negative effects on cells and tissues. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can induce cytotoxicity and genotoxicity at high concentrations and long exposure times. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can also induce inflammation and oxidative stress, which can lead to tissue damage and dysfunction. However, 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can also enhance cell proliferation and differentiation at low concentrations and short exposure times. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can also improve the therapeutic efficacy of drugs and genes by enhancing their delivery and targeting.

Advantages and Limitations for Lab Experiments

4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can be modified with various functional groups to tailor its properties and applications. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can also be used in various cell types and animal models, making it a valuable tool for preclinical research. However, 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol also has several limitations, including its potential toxicity and immunogenicity, which can affect its safety and efficacy in clinical settings. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol also requires further optimization and characterization to improve its performance and reduce its side effects.

Future Directions

There are several future directions for 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol research, including its optimization for gene and drug delivery, its characterization for biosensing applications, and its evaluation for safety and efficacy in clinical trials. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can be further modified with targeting ligands and stimuli-responsive groups to improve its specificity and controllability. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can also be combined with other biomaterials, such as lipids and polymers, to enhance its performance and reduce its toxicity. In addition, 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can be evaluated for its potential applications in tissue engineering, regenerative medicine, and cancer therapy.

Scientific Research Applications

4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and biosensing. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can be used as a gene carrier due to its cationic nature, which allows it to condense DNA and protect it from degradation. 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can also be used as a drug carrier due to its ability to encapsulate hydrophobic drugs and release them in a sustained manner. In addition, 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol can be used as a biosensor due to its fluorescence properties, which allow it to detect biomolecules with high sensitivity and selectivity.

properties

IUPAC Name

4-[(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-18(19-10-12-20(29)13-11-19)26-28-16-14-27(15-17-28)25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,25,29H,14-17H2,1H3/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEYTAJPKBARRB-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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